4,4'-Dihydroxy-3,3'-dinitrobiphenyl
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Overview
Description
4,4’-Dihydroxy-3,3’-dinitrobiphenyl is an organic compound with the molecular formula C12H8N2O6. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl typically involves the nitration of 4,4’-dihydroxybiphenyl. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields 4,4’-Dihydroxy-3,3’-dinitrobiphenyl as the primary product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxy-3,3’-dinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed
Reduction: 4,4’-Diamino-3,3’-dihydroxybiphenyl.
Oxidation: 4,4’-Dihydroxy-3,3’-dicarboxybiphenyl.
Substitution: Halogenated derivatives of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl
Scientific Research Applications
4,4’-Dihydroxy-3,3’-dinitrobiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-Dihydroxy-3,3’-dinitrobiphenyl involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and interactions with other molecules. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds and undergo further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dinitro-4,4’-biphenyldiol
- 4,4’-Dihydroxy-3,3’-dicarboxybiphenyl
- 4,4’-Diamino-3,3’-dihydroxybiphenyl
Uniqueness
4,4’-Dihydroxy-3,3’-dinitrobiphenyl is unique due to its specific arrangement of hydroxyl and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
66041-61-0 |
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Molecular Formula |
C12H8N2O6 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-(4-hydroxy-3-nitrophenyl)-2-nitrophenol |
InChI |
InChI=1S/C12H8N2O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H |
InChI Key |
NTXCSKZBHUKPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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